molecular formula C17H17N5O4S B2448399 methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1797015-13-4

methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2448399
CAS RN: 1797015-13-4
M. Wt: 387.41
InChI Key: ACKDXKOFPCMDKJ-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH and temperature can affect the rate of degradation of a compound . For example, soils with lower pH exhibited an increased rate of degradation, while a temperature of 27±2°C gave ideal conditions for herbicide decomposition . These factors can influence the bioavailability and efficacy of the compound.

Advantages and Limitations for Lab Experiments

MPEP has several advantages as a research tool, including its high potency and selectivity for methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate, its ability to cross the blood-brain barrier, and its well-characterized pharmacological profile. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on MPEP, including investigating its effects in other neurological and psychiatric disorders, exploring its potential as a therapeutic agent in combination with other drugs, and developing new analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and therapeutic effects of MPEP.

Synthesis Methods

The synthesis of MPEP involves a multi-step process that starts with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine to form the corresponding amide. The amide is then treated with methyl chloroformate and triethylamine to yield MPEP.

Scientific Research Applications

MPEP has been widely used in scientific research to study the role of methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. MPEP has also been studied for its potential therapeutic applications in anxiety and depression.

properties

IUPAC Name

methyl 4-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-26-17(23)13-3-5-14(6-4-13)27(24,25)21-10-12-22-11-9-20-16(22)15-18-7-2-8-19-15/h2-9,11,21H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDXKOFPCMDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate

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